![molecular formula C21H18N6O4 B2363490 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide CAS No. 899967-36-3](/img/structure/B2363490.png)

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

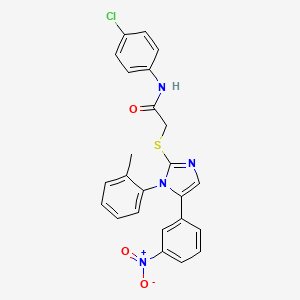

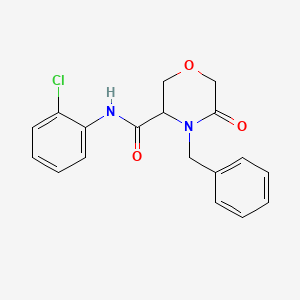

The compound “N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . They have also been found to have potential antimicrobial properties .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, a class of compounds to which the given compound belongs, can be achieved through a three-component method . This method involves the use of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-ones has been explored using X-ray crystallography . This technique provides detailed three-dimensional information about the arrangement of atoms in the molecule.Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo a variety of chemical reactions. For instance, they can react with anilines, aryl ketones, and DMSO to provide 4-arylquinolines . They can also react with functionalized enamines, triethyl orthoformate, and ammonium acetate to synthesize various 4,5-disubstituted pyrimidine derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Pyrazolo[3,4-d]pyrimidine Analogues : Taylor and Patel (1992) described the synthesis of several pyrazolo[3,4-d]pyrimidine analogues, highlighting a key synthetic step involving palladium-catalyzed C-C coupling. These analogues have shown in vitro cell growth inhibitory activity (Taylor & Patel, 1992).

Anticancer Activity of Derivatives : Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested them for antitumor activity on the MCF-7 human breast adenocarcinoma cell line, revealing potent inhibitory activity (Abdellatif et al., 2014).

Structure and Heck Cyclization : Skladchikov, Suponitskii, and Gataullin (2013) explored the synthesis and structure of related compounds, leading to heterocyclization to N-acetyl-4a,6,8-trimethyl-1,4a,9,9a-tetrahydropyrano[3,4-b]indole (Skladchikov et al., 2013).

Antimicrobial and Antitumor Activities

Antimicrobial Activity : Bondock et al. (2008) synthesized compounds with pyrazolo[3,4-d]pyrimidine structures and evaluated them as antimicrobial agents, showing significant activity against various microorganisms (Bondock et al., 2008).

Antitumor Evaluation : El-Morsy, El-Sayed, and Abulkhair (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity, with some derivatives showing moderate activity against human breast adenocarcinoma cells (El-Morsy et al., 2017).

Evaluation of Novel Derivatives : Kandeel et al. (2012) designed and synthesized new pyrazolo[3,4-d]pyrimidines, finding some compounds with potent antitumor activity on different cell lines (Kandeel et al., 2012).

Miscellaneous Applications

Synthesis of Isoxazolines and Isoxazoles : Rahmouni et al. (2014) prepared isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlighting the versatility of pyrazolo[3,4-d]pyrimidine in various chemical reactions (Rahmouni et al., 2014).

PI3Kδ Inhibitors Synthesis : Gong et al. (2019) focused on designing novel compounds as PI3Kδ inhibitors, utilizing a structure related to pyrazolo[3,4-d]pyrimidine, showcasing its potential in medicinal chemistry (Gong et al., 2019).

Insecticidal and Antibacterial Potential : Deohate and Palaspagar (2020) synthesized compounds linked to pyrazolo[3,4-d]pyrimidine and evaluated their insecticidal and antibacterial potential, demonstrating the broader bioactivity of these compounds (Deohate & Palaspagar, 2020).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on pyrazolo[3,4-d]pyrimidines could involve further exploration of their potential as antimicrobial agents . Additionally, the development of new derivatives with improved properties and the investigation of their potential applications in the treatment of other diseases could be areas of future research .

Eigenschaften

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O4/c1-12-7-8-15(9-13(12)2)26-19-17(10-23-26)21(29)25(11-22-19)24-20(28)16-5-4-6-18(14(16)3)27(30)31/h4-11H,1-3H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKCJIUNHRQGII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2363409.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2363413.png)

![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2363420.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2363421.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363424.png)

![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)

![2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2363428.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2363429.png)